Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

FGFR4 kinase inhibition Reversible-covalent inhibitor Structure-activity relationship

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 2227428-62-6) is a synthetic heterocyclic building block comprising a 1,6-naphthyridine core with a Boc (tert-butoxycarbonyl) protecting group at the N-6 position and a formyl substituent at C-7. The compound possesses the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g·mol⁻¹.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B13933545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(CC1C=O)N=CC=C2
InChIInChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-5-4-6-15-12(10)7-11(16)9-17/h4-6,9,11H,7-8H2,1-3H3
InChIKeyCEZUSDZFZQQBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: A Regiospecific Boc-Protected Formyl-Naphthyridine Building Block for Targeted Kinase Inhibitor Synthesis


Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 2227428-62-6) is a synthetic heterocyclic building block comprising a 1,6-naphthyridine core with a Boc (tert-butoxycarbonyl) protecting group at the N-6 position and a formyl substituent at C-7 [1]. The compound possesses the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g·mol⁻¹ . It belongs to the broader class of 7,8-dihydro-1,6-naphthyridine derivatives, a scaffold implicated in phosphodiesterase type 4 (PDE4) inhibition, dipeptidyl peptidase IV (DPP-4) inhibition, and, most notably, as a key intermediate for formyl-naphthyridyl-urea FGFR4 kinase inhibitors [2][3]. The simultaneous presence of a latent aldehyde (C-7 formyl) for reversible-covalent cysteine engagement and an orthogonal Boc-protected secondary amine (N-6) for late-stage diversification defines its synthetic utility [1][2].

Why tert-Butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Cannot Be Substituted with Other Regioisomeric or Scaffold-Isomeric Naphthyridine Carbaldehydes


The regiospecific placement of the formyl group at C-7 on the 1,6-naphthyridine scaffold, combined with the Boc-protected N-6 secondary amine, constitutes a defined pharmacophoric and synthetic handle that is not interchangeable with 2-formyl (CAS 2769010-69-5), 3-formyl (CAS 1196147-67-7), or 1,8-naphthyridine isomers (CAS 912270-39-4) [1]. In the 7-formyl-naphthyridyl-urea FGFR4 inhibitor series, the C-7 aldehyde participates in reversible-covalent hemithioacetal formation with the non-conserved Cys552 residue of FGFR4—an interaction that is spatially impossible with 2- or 3-formyl regioisomers due to altered trajectory vectors [1][2]. Furthermore, the 1,6-naphthyridine ring system directs the Boc-protected N-6 into a distinct orientation relative to the 1,8-isomer, altering the geometry of downstream urea coupling and consequently the FGFR4 selectivity profile [1][2]. Generic substitution with an unprotected or differently protected analog risks both synthetic incompatibility (premature deprotection or undesired cross-reactivity at the aldehyde) and loss of the structure-activity relationship (SAR) that underpins nanomolar FGFR4 potency [1][2].

Quantitative Differentiation Evidence for tert-Butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Versus Closest Analogs


C-7 Formyl Regiochemistry Enables Reversible-Covalent Cys552 Engagement in FGFR4: SAR Comparison with 2-Formyl and 3-Formyl Regioisomers

The C-7 formyl substituent on the 1,6-naphthyridine scaffold is the critical aldehyde vector for forming a reversible hemithioacetal adduct with Cys552 in the FGFR4 hinge region. In the 2019 Sun et al. study, 25 distinct 7-formyl-naphthyridyl-urea derivatives were synthesized from a 7-formyl-1,6-naphthyridine intermediate and evaluated against FGFR4 kinase; the most potent compounds achieved nanomolar FGFR4 IC₅₀ values with >1000-fold selectivity over FGFR1 (IC₅₀ > 10,000 nM) [1]. In contrast, the 2-formyl tetrahydronaphthyridine series reported by Zhang et al. (2022) required scaffold re-engineering to achieve comparable potency (compound 9ka: FGFR4 IC₅₀ = 5.4 nM), demonstrating that the formyl position dictates both the synthetic route and the ultimate potency-selectivity profile [2]. No comparable FGFR4 inhibition data have been reported for the 3-formyl regioisomer (CAS 1196147-67-7), indicating its absence from FGFR4-targeted programs .

FGFR4 kinase inhibition Reversible-covalent inhibitor Structure-activity relationship Hepatocellular carcinoma

Orthogonal Boc Protection at N-6 Permits Selective Deprotection Without Aldehyde Compromise: Comparison with Unprotected 7,8-Dihydro-1,6-naphthyridine Analogs

The Boc group at the N-6 position of tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is orthogonal to the C-7 aldehyde, allowing quantitative deprotection under mild acidic conditions (e.g., TFA in DCM) without reduction, oxidation, or acetalization of the formyl group [1]. This orthogonality is absent in unprotected 7,8-dihydro-1,6-naphthyridine-5(6H)-one analogs, where the free secondary amine competes in downstream urea-forming reactions with isocyanates, leading to undesired dimerization and reduced yields [2]. Vendor quality data confirm that the target compound is supplied at 98% purity with batch-specific QC including NMR, HPLC, and GC , whereas the 3-formyl regioisomer (CAS 1196147-67-7) is listed without published purity specifications from its primary supplier .

Orthogonal protecting group strategy Solid-phase synthesis compatibility Late-stage diversification Medicinal chemistry

1,6-Naphthyridine Scaffold Directs PDE4 and FGFR4 Target Engagement Distinct from 1,8-Naphthyridine Congeners

The 1,6-naphthyridine ring system positions the N-1 and N-6 heteroatoms in a geometry that is fundamentally distinct from the 1,8-isomer, resulting in divergent biological target profiles. 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives have been optimized as inhaled PDE4 inhibitors with subnanomolar enzymatic potencies and confirmed binding modes by X-ray crystallography (PDB: 5K32) [1]. In contrast, the 1,8-naphthyridine scaffold has been primarily exploited for FGFR4 inhibitors such as FGF401/Roblitinib (FGFR4 IC₅₀ = 1.9 nM), which employ a 7-formyl-1,8-naphthyridine-1-carboxamide core rather than the 1,6-naphthyridine-6-carboxylate architecture of the target compound [2]. The 1,6-scaffold provides access to PDE4 pharmacology that is inaccessible to the 1,8-isomer, while the target compound's Boc-protected N-6 enables diversification into both PDE4 and FGFR4 chemical space [1][3].

Scaffold hopping Kinase selectivity PDE4 inhibition Naphthyridine isomer pharmacology

Storage Stability at 2-8°C Under Dry Seal Prevents Aldehyde Oxidation: Handling Advantage Over Unprotected Naphthyridine Carbaldehydes

The target compound requires storage sealed in dry conditions at 2–8°C, as specified by supplier documentation . This controlled storage specification reflects the intrinsic susceptibility of the free 7-formyl group to air oxidation, a known degradation pathway for heterocyclic carbaldehydes. In contrast, the unprotected 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7, MW ~162.19 g·mol⁻¹) lacks the Boc protecting group and is typically handled as the free base, which carries a higher risk of imine formation and aldehyde condensation during ambient storage . The Boc group additionally serves as a lipophilic handle (calculated LogP = 1.94, TPSA = 59.5 Ų) that facilitates organic-phase extraction during workup, a practical advantage over more polar, unprotected analogs.

Aldehyde stability Building block storage Supply chain logistics Compound integrity

Optimal Procurement and Deployment Scenarios for tert-Butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Based on Established Evidence


FGFR4-Selective Inhibitor Lead Generation via 7-Formyl-Naphthyridyl-Urea Library Synthesis

This compound is the direct precursor for constructing 7-formyl-naphthyridyl-urea libraries targeting FGFR4 kinase. Following Boc deprotection (TFA/DCM), the liberated secondary amine at N-6 reacts with diverse isocyanates or pre-formed carbamoyl chlorides to generate urea derivatives, while the C-7 aldehyde remains intact for reversible-covalent engagement of Cys552. The Sun et al. (2019) study demonstrated that this approach yields compounds with FGFR4 IC₅₀ values in the low nanomolar range and >1000-fold selectivity over FGFR1 [1]. The Zhang et al. (2022) 2-formyl tetrahydronaphthyridine series corroborated the broader class potential, with compound 9ka achieving FGFR4 IC₅₀ = 5.4 nM and 50.97% oral bioavailability in SD rats [2]. Procurement of this specific 7-formyl-1,6 building block enables direct replication and expansion of these published SAR series.

PDE4 Inhibitor Scaffold Exploration Using the 1,6-Naphthyridine Core

The 7,8-dihydro-1,6-naphthyridine scaffold, of which this compound is a protected derivative, has been validated in inhaled PDE4 inhibitor programs achieving subnanomolar enzymatic potency with confirmed X-ray co-crystal structures (PDB 5K32) [3]. The Boc-protected formyl intermediate can be diversified at both the N-6 position (after deprotection) and the C-7 aldehyde (via reductive amination, Grignard addition, or oxidation to the carboxylic acid) to explore PDE4 SAR in parallel with FGFR4 programs. This dual-target capability from a single building block inventory reduces the number of distinct intermediates that medicinal chemistry groups must maintain [1][3].

Patented FGFR4 Inhibitor Intermediate for Process Chemistry Scale-Up

Novartis patents (e.g., US2019/0105309A1, US9533988B2) covering formylated N-heterocyclic FGFR4 inhibitors explicitly claim 7-formyl-naphthyridine and tetrahydronaphthyridine intermediates [4][5]. The target compound's 98% purity with NMR/HPLC/GC batch traceability makes it suitable as a GMP-adjacent starting material for process chemistry scale-up, where documented impurity profiles are essential for regulatory starting material designation . The defined cold-storage specification (sealed dry, 2–8°C) further supports stability monitoring in a cGMP environment .

Reversible-Covalent Warhead Design and Cysteine-Targeted Selectivity Profiling

The 7-formyl group serves as a reversible-covalent warhead that forms a hemithioacetal adduct with the non-conserved Cys552 residue in FGFR4's hinge region, a mechanism validated by the Novartis FGF401 program and the Sun/Zhang academic series [1][2][4]. This compound can be used as a tool intermediate to prepare probe molecules for cysteine profiling across the kinome, enabling selectivity assessment against FGFR1/2/3 (which lack Cys552) and other cysteine-containing kinases. The Boc group ensures that the aldehyde is the sole electrophilic handle during biochemical profiling experiments, avoiding confounding reactivity from a free amine [1].

Quote Request

Request a Quote for Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.